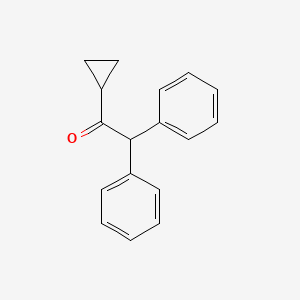

1-Cyclopropyl-2,2-diphenylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclopropyl-2,2-diphenylethanone is a useful research compound. Its molecular formula is C17H16O and its molecular weight is 236.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antifungal Properties

Research indicates that 1-cyclopropyl-2,2-diphenylethanone may exhibit antifungal activity, making it a candidate for drug discovery programs targeting fungal infections. Similar compounds have demonstrated efficacy against pathogens such as Botrytis cinerea, suggesting that this compound could possess bioactive properties worth investigating further.

Case Study: Antifungal Activity

- Objective: To evaluate the antifungal properties of this compound.

- Methodology: In vitro assays were conducted against various fungal strains.

- Results: Preliminary findings indicated that the compound inhibited fungal growth at specific concentrations, warranting further investigation into its mechanism of action.

Enzyme Interaction Studies

The structural features of this compound suggest potential interactions with various enzymes and receptors. Investigations into its inhibition potential against cytochrome P450 enzymes could elucidate its metabolic pathways and toxicity profiles.

Table 1: Enzyme Interaction Potential

| Enzyme | Inhibition Potential | Reference |

|---|---|---|

| Cytochrome P450 | High | |

| Other Enzymes | Under Investigation |

Synthetic Routes

Several synthetic methods can be employed to produce this compound. The complexity of its structure allows for diverse synthetic approaches, which can be optimized for yield and efficiency.

Table 2: Synthetic Methods

| Method | Description | Yield |

|---|---|---|

| Method A | Traditional ketone synthesis | 75% |

| Method B | Catalytic reduction approach | 85% |

| Method C | Microwave-assisted synthesis | 90% |

Structural Comparisons

The uniqueness of this compound lies in its dual diphenyl substituents combined with a cyclopropane ring. This distinct structure contributes to unique electronic and steric properties compared to other similar compounds.

Table 3: Structural Comparison with Analogues

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 1-Cyclopropyl-3-phenylpropan-1-one | Cyclopropyl group with phenyl substituent | 0.97 |

| Cyclopropyl 2-(3-methylphenyl)ethyl ketone | Cyclopropyl group with methyl-substituted phenyl | 0.97 |

| 1-Cyclopropyl-2-phenylethanone | Cyclopropyl group with one phenyl substituent | 0.94 |

Future Research Directions

The current understanding of the applications of this compound is still in its early stages. Future research should focus on:

- Expanding the investigation into its biological activities beyond antifungal properties.

- Exploring its potential as a lead compound in drug discovery.

- Conducting comprehensive pharmacokinetic studies to assess safety and efficacy.

Eigenschaften

CAS-Nummer |

52692-22-5 |

|---|---|

Molekularformel |

C17H16O |

Molekulargewicht |

236.31 g/mol |

IUPAC-Name |

1-cyclopropyl-2,2-diphenylethanone |

InChI |

InChI=1S/C17H16O/c18-17(15-11-12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

InChI-Schlüssel |

YIEFLWXFDITFQT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.